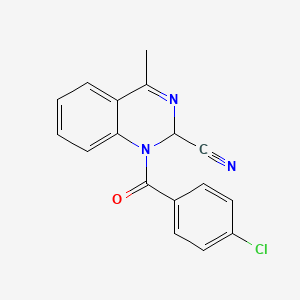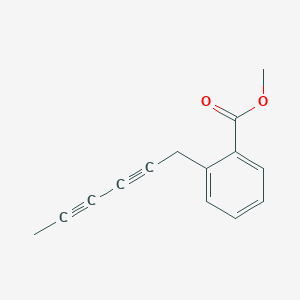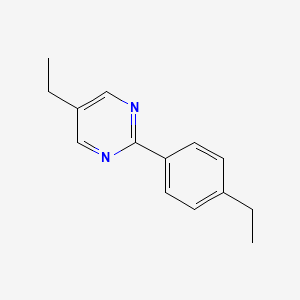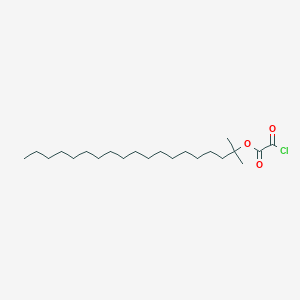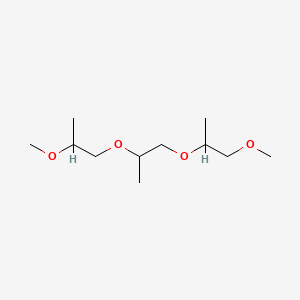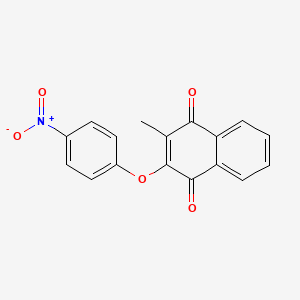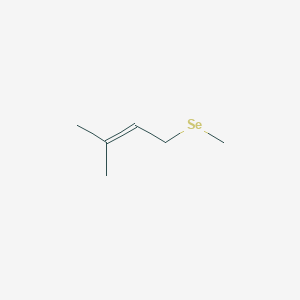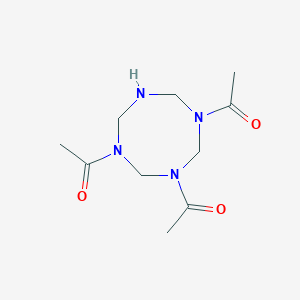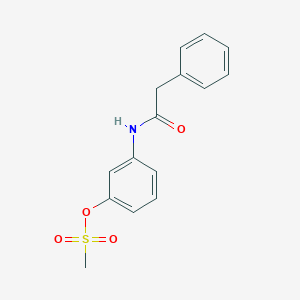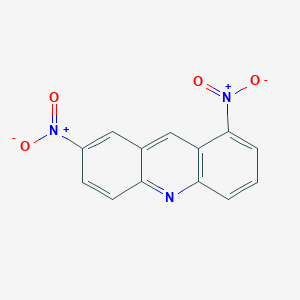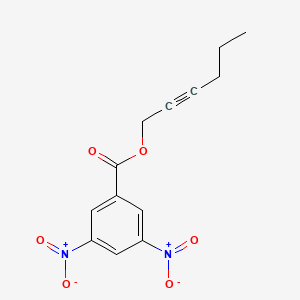
Hex-2-ynyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hex-2-ynyl 3,5-dinitrobenzoate is an organic compound characterized by the presence of a hex-2-ynyl group attached to a 3,5-dinitrobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hex-2-ynyl 3,5-dinitrobenzoate typically involves the esterification of hex-2-yn-1-ol with 3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the 3,5-dinitrobenzoic acid to its corresponding acyl chloride, which then reacts with hex-2-yn-1-ol to form the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction rates and yields while adhering to green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions: Hex-2-ynyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hex-2-ynyl 3,5-diaminobenzoate.
Substitution: Formation of various esters or amides depending on the nucleophile used
Aplicaciones Científicas De Investigación
Hex-2-ynyl 3,5-dinitrobenzoate has several applications in scientific research:
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
Hex-2-ynyl 3,5-dinitrobenzoate can be compared with other similar compounds such as:
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Benzimidazolium 3,5-dinitrobenzoate
Uniqueness: The alkyne group allows for additional functionalization and modification, making it a versatile compound for various chemical transformations .
Comparación Con Compuestos Similares
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Benzimidazolium 3,5-dinitrobenzoate
Propiedades
Número CAS |
91803-12-2 |
|---|---|
Fórmula molecular |
C13H12N2O6 |
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
hex-2-ynyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H12N2O6/c1-2-3-4-5-6-21-13(16)10-7-11(14(17)18)9-12(8-10)15(19)20/h7-9H,2-3,6H2,1H3 |
Clave InChI |
QZVNBFWAMKHIQF-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)

